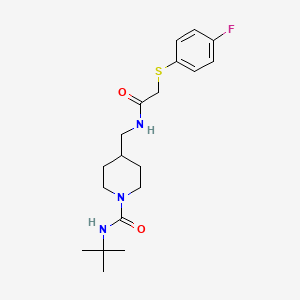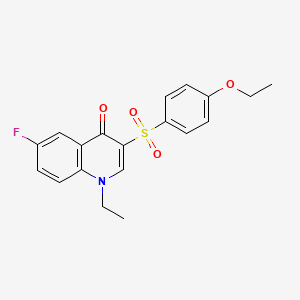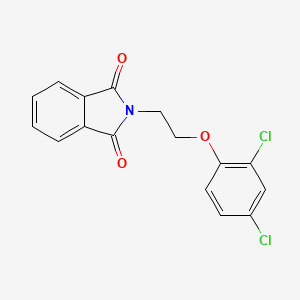
N-(2-(2,4-ジクロロフェノキシ)エチル)フタルイミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-(2,4-Dichlorophenoxy)ethylphthalimide is a versatile small molecule scaffold used in various scientific research and industrial applications This compound is known for its unique chemical structure, which includes a phthalimide group and a dichlorophenoxyethyl moiety
科学的研究の応用
N-2-(2,4-Dichlorophenoxy)ethylphthalimide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(2,4-Dichlorophenoxy)ethylphthalimide typically involves the reaction of 2,4-dichlorophenoxyethanol with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain N-2-(2,4-Dichlorophenoxy)ethylphthalimide in high purity.
Industrial Production Methods
In an industrial setting, the production of N-2-(2,4-Dichlorophenoxy)ethylphthalimide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production of this compound.
化学反応の分析
Types of Reactions
N-2-(2,4-Dichlorophenoxy)ethylphthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide group to a primary amine or other reduced forms.
Substitution: The dichlorophenoxyethyl moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
作用機序
The mechanism of action of N-2-(2,4-Dichlorophenoxy)ethylphthalimide involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The dichlorophenoxyethyl moiety can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-2-(2,4-Dichlorophenoxy)ethylphthalimide can be compared with other similar compounds, such as:
N-2-(2,4-Dichlorophenoxy)ethylamine: This compound lacks the phthalimide group and may have different chemical reactivity and biological activity.
N-2-(2,4-Dichlorophenoxy)ethyl-N,N-dimethylamine: The presence of additional methyl groups can alter the compound’s properties and applications.
2,4-Dichlorophenoxyacetic acid: This compound is a well-known herbicide and has different chemical and biological properties compared to N-2-(2,4-Dichlorophenoxy)ethylphthalimide.
The uniqueness of N-2-(2,4-Dichlorophenoxy)ethylphthalimide lies in its combination of the phthalimide and dichlorophenoxyethyl groups, which confer specific chemical reactivity and biological activity that may not be present in other similar compounds.
特性
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-5-6-14(13(18)9-10)22-8-7-19-15(20)11-3-1-2-4-12(11)16(19)21/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXQLCUIGXYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2483482.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)
![2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2483484.png)
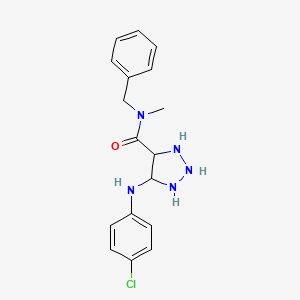
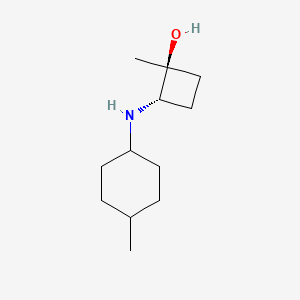
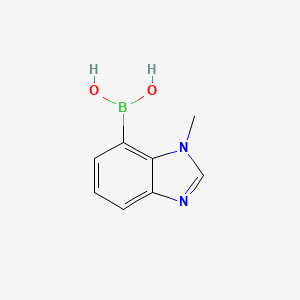
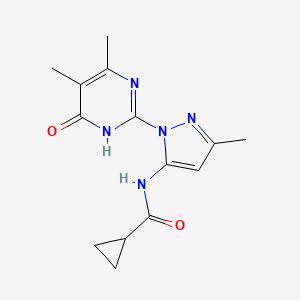
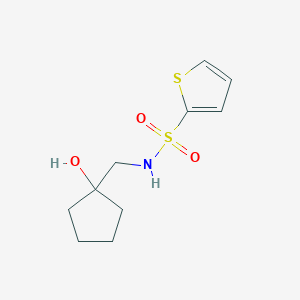
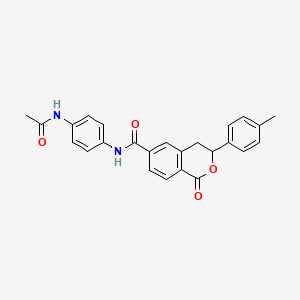
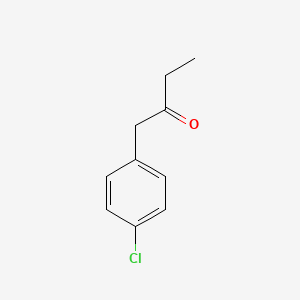
![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/new.no-structure.jpg)
